![molecular formula C32H48O4 B592907 [(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate CAS No. 10178-41-3](/img/structure/B592907.png)
[(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate is a naturally occurring compound found in certain species of fungi, particularly those belonging to the genus Echinodontium
Preparation Methods
Synthetic Routes and Reaction Conditions: [(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate can be synthesized through several chemical pathways. One common method involves the oxidation of specific precursor molecules under controlled conditions. The reaction typically requires the presence of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an organic solvent, often under reflux conditions to ensure complete conversion of the precursor to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the fermentation of fungi that naturally produce this compound. The fungi are cultured in large bioreactors, and the compound is extracted and purified from the fungal biomass. This method is advantageous as it allows for the production of this compound on a large scale with relatively low environmental impact.
Chemical Reactions Analysis
Types of Reactions: [(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using agents like potassium permanganate or chromium trioxide. These reactions typically occur in acidic or neutral conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are often carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
[(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes.
Medicine: this compound’s potential medicinal properties are being explored, particularly its anti-inflammatory and immuno-stimulatory effects.
Industry: In the industrial sector, this compound is used in the production of various biochemicals. Its ability to undergo multiple chemical transformations makes it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of [(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate involves its interaction with specific molecular targets within cells. It is believed to exert its effects by modulating signaling pathways that regulate cell proliferation and apoptosis. This compound may bind to certain receptors or enzymes, altering their activity and leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound can induce apoptosis in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
[(2R,4R,6S,7R,8S,9R,10R,14S,19R)-2,8,10,14,18,18-hexamethyl-6-(2-methylprop-1-enyl)-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-1(13)-en-7-yl] acetate can be compared to other similar compounds, such as echinolactone A and echinolactone B, which are also derived from fungi . These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities. This compound is unique in its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications. Other similar compounds may have more limited reactivity or different biological effects, highlighting the distinct properties of this compound.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its ability to undergo multiple chemical reactions and its potential medicinal properties make it a valuable compound for further research and development. As our understanding of this compound continues to grow, it may pave the way for new scientific discoveries and innovative applications.
Properties
CAS No. |
10178-41-3 |
|---|---|
Molecular Formula |
C32H48O4 |
Molecular Weight |
496.732 |
InChI |
InChI=1S/C32H48O4/c1-18(2)16-23-28(35-20(4)33)19(3)27-24(36-23)17-32(9)22-10-11-25-29(5,6)26(34)13-14-30(25,7)21(22)12-15-31(27,32)8/h16,19,23-25,27-28H,10-15,17H2,1-9H3/t19-,23-,24+,25-,27-,28+,30+,31+,32-/m0/s1 |
InChI Key |
ACPQHJVBMJBRJO-JDDVEGLTSA-N |
SMILES |
CC1C2C(CC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)C)C)C)C)OC(C1OC(=O)C)C=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
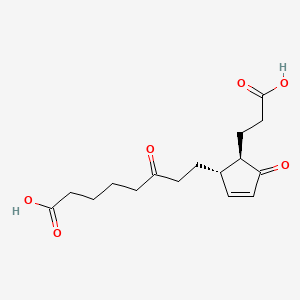
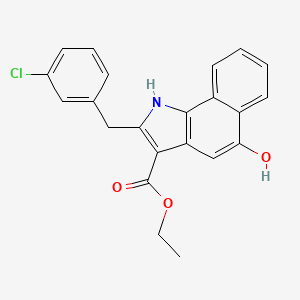

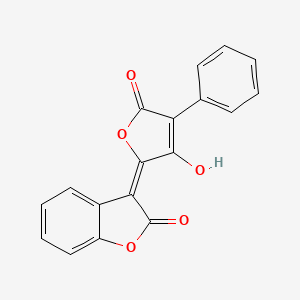
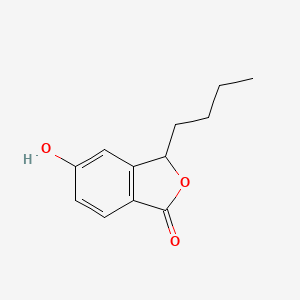

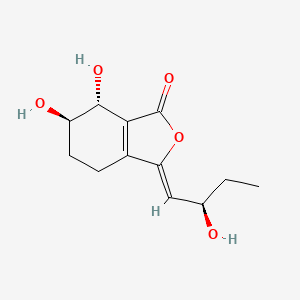

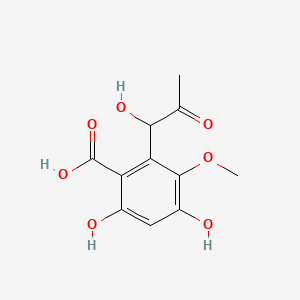
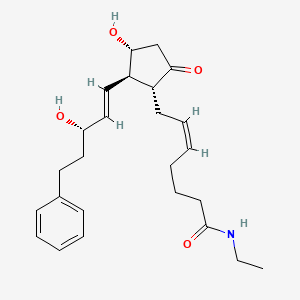
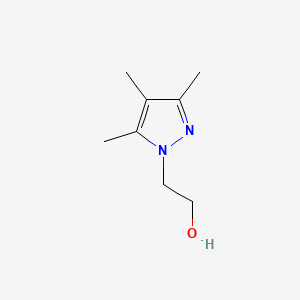
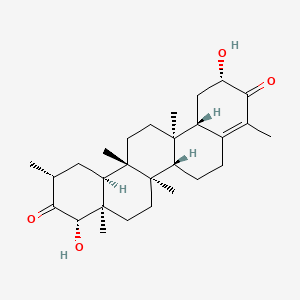
![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)
